molecular formula C19H22N2O6S B3648344 methyl 2-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

methyl 2-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

Cat. No.: B3648344
M. Wt: 406.5 g/mol
InChI Key: FIZWIVDKBDSMIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an isopropylamino group, a sulfonyl group, a phenoxy group, an acetyl group, an amino group, and a benzoate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, including the formation of the isopropylamino group, the sulfonyl group, and the benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The isopropylamino group, sulfonyl group, and benzoate group would all contribute to the overall structure .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions, among others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the various functional groups and the overall shape and size of the molecule .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. It could potentially be explored for various applications in fields such as medicinal chemistry, depending on its properties .

Properties

IUPAC Name

methyl 2-[[2-[4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-13(2)21-28(24,25)15-10-8-14(9-11-15)27-12-18(22)20-17-7-5-4-6-16(17)19(23)26-3/h4-11,13,21H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZWIVDKBDSMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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